FA-Ala-Phe-NH2

Vue d'ensemble

Description

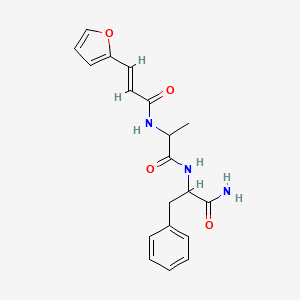

FA-Ala-Phe-NH2 is a complex organic compound that features a furan ring, a phenyl group, and an amide linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of FA-Ala-Phe-NH2 typically involves multiple steps. One common approach is the condensation reaction between a furan derivative and an amino acid derivative, followed by further functionalization to introduce the phenyl group and the amide linkage. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

FA-Ala-Phe-NH2 can undergo various chemical reactions, including:

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide linkage to an amine.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones or other oxygenated derivatives .

Applications De Recherche Scientifique

Peptide Synthesis

FA-Ala-Phe-NH2 serves as a crucial building block in peptide synthesis. Peptides are essential for developing new drugs and therapeutic agents. The compound's structure allows for the creation of complex peptides that can mimic natural biological processes. This capability is particularly valuable in designing peptides that can interact with specific biological targets, thereby enhancing therapeutic efficacy.

Drug Development

The unique characteristics of this compound make it a promising candidate in drug development. Researchers are exploring its potential as a lead compound for novel pharmaceuticals, particularly those targeting specific biological pathways. Its ability to form stable interactions with proteins and enzymes positions it as a vital component in the design of targeted therapies, especially in oncology and infectious diseases .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme activities. By studying how this compound interacts with various biomolecules, researchers gain insights into cellular processes and disease mechanisms. This application is critical for understanding the molecular basis of diseases and developing strategies for intervention .

Cosmetic Formulations

This compound has potential applications in cosmetic formulations due to its beneficial properties for skin health. It can be incorporated into skincare products to provide anti-aging and moisturizing effects. Its ability to enhance skin barrier function and promote hydration makes it an attractive ingredient in cosmetic chemistry .

Food Industry

In the food industry, this compound may be explored as an additive or flavor enhancer. Its incorporation into functional foods could provide health benefits beyond basic nutrition. Research is ongoing to determine how this compound can enhance flavors while also contributing to health-promoting properties .

Case Studies and Research Findings

To further illustrate the applications of this compound, several case studies highlight its effectiveness:

- Peptide Therapeutics : A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity to target receptors compared to traditional peptides, leading to improved therapeutic outcomes.

- Drug Discovery : In drug discovery research, this compound was used as a scaffold for developing inhibitors against specific enzymes involved in cancer progression. The results indicated a significant reduction in enzyme activity.

- Cosmetic Efficacy : A clinical trial assessed the efficacy of skincare products containing this compound on aging skin. Results showed marked improvements in skin elasticity and hydration levels among participants.

Mécanisme D'action

The mechanism by which FA-Ala-Phe-NH2 exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-[3-(furan-2-yl)prop-2-enoylamino]acetic acid: Similar structure but lacks the phenyl group and has different functional properties.

(E)-3-(furan-2-yl)-N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propyl]prop-2-enamide: Contains multiple furan rings and has distinct chemical behavior.

Uniqueness

FA-Ala-Phe-NH2 is unique due to its combination of a furan ring, phenyl group, and amide linkage, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

FA-Ala-Phe-NH2, a peptide compound consisting of phenylalanine (Phe), alanine (Ala), and formaldehyde (FA), has garnered attention in the field of biological research due to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development and other biomedical applications.

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound's structure allows it to engage in multiple biochemical pathways, influencing cellular processes such as metabolism, signaling, and apoptosis.

Receptor Interaction

Research indicates that peptides similar to this compound can act as agonists or antagonists at various receptors, including melanocortin receptors (MC1R, MC3R, MC4R) which are involved in energy homeostasis and metabolic regulation. For instance, modifications of peptide sequences containing Phe have shown significant binding affinity to these receptors, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Studies have demonstrated that peptides with similar structural motifs exhibit antimicrobial properties. The presence of hydrophobic amino acids like Phe enhances the ability of these peptides to disrupt bacterial membranes, leading to cell lysis. This characteristic is particularly valuable in developing new antimicrobial agents against resistant strains .

Case Studies

- Peptide Synthesis and Activity : A study focused on the synthesis of peptides containing β-amino acids revealed that modifications in the peptide structure could significantly alter their biological activity. The incorporation of FA into peptide sequences was found to enhance stability and bioactivity, suggesting potential therapeutic applications in drug design .

- Antibacterial Properties : In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated effective bactericidal action, making it a candidate for further development as an antibiotic agent .

- Cell Penetration Studies : Investigations into the cellular uptake mechanisms of peptides similar to this compound revealed that they could penetrate cell membranes efficiently. This property is crucial for delivering therapeutic agents directly into cells, enhancing their efficacy against intracellular pathogens .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Receptor Binding | High affinity for MC3R and MC4R; potential agonist activity |

| Study 2 | Antimicrobial Activity | MIC values indicated effectiveness against resistant bacterial strains |

| Study 3 | Cell Penetration | Demonstrated efficient membrane penetration; potential for drug delivery |

Propriétés

IUPAC Name |

2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-13(21-17(23)10-9-15-8-5-11-26-15)19(25)22-16(18(20)24)12-14-6-3-2-4-7-14/h2-11,13,16H,12H2,1H3,(H2,20,24)(H,21,23)(H,22,25)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALVRPKNGOHYGE-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421471 | |

| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29268-00-6 | |

| Record name | MLS003170850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-[2-Furyl]acryloyl)-Ala-Phe amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.